3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex heterocyclic organic compound with the molecular formula C24H25NO6 and a molecular weight of approximately 423.465 g/mol. This compound is notable for its potential applications in drug discovery and organic synthesis, serving as a screening compound and building block for more complex molecules. Its unique structure includes a chromeno-oxazine framework, which is of interest in medicinal chemistry due to its potential biological activities.
This compound belongs to the class of oxazines, specifically those that incorporate a chromeno structure. Oxazines are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the dimethoxyphenyl group may enhance its pharmacological profile by influencing solubility and receptor interactions.
The synthesis of 3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often proprietary or unpublished in available literature.
The molecular structure of 3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one can be represented using various structural formulas:
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4CCCO4)C5=CC=C(C=C5)OC
InChI=1S/C24H25NO6/c1-15-22(16-5-7-17(27-2)8-6-16)23(26)19-9-10-21-20(24(19)30-15)13-25(14-29-21)12-18-4-3-11-28-18/h5-10,18H,3-4,11-14H2,1-2H3
These representations highlight the compound's complex cyclic structure and functional groups that contribute to its chemical properties.
The molecular weight is approximately 423.465 g/mol with a molecular formula of C24H25NO6. The precise physical properties such as boiling point and melting point remain unspecified in available literature.
The chemical reactivity of 3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is likely influenced by its functional groups. Potential reactions include:
Technical details regarding these reactions would require experimental data from synthetic studies.
Currently available data on physical properties such as density and melting point are not specified in literature sources. Further characterization studies would be required to determine these attributes.
Chemical properties such as solubility in various solvents and stability under different conditions are critical for practical applications but remain largely undocumented in available resources.
The compound holds potential in several scientific applications:
Further research is necessary to fully explore these applications and validate its efficacy in relevant biological systems.
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3